2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name is 2-[(4-methoxyethoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole , derived through the following conventions:
- Pyridine substituents : The parent pyridine ring is substituted at position 4 with a methoxyethoxy group (-OCH2CH2OCH3), at position 3 with a methyl group (-CH3), and at position 2 with a methylthio-benzimidazole moiety.
- Benzimidazole core : The benzimidazole system is attached via a sulfanyl (-S-) bridge to the pyridine methyl group.
Molecular Formula : C19H21N3O2S
Molecular Weight : 371.45 g/mol (calculated from isotopic distributions in ).
Molecular Topology and Crystallographic Data
While direct crystallographic data for this specific derivative remain unpublished, analogous structures provide insights:
| Property | Value (Analogous Compounds) | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P21/c | |
| Unit Cell Parameters | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å | |
| Density | 1.30 ± 0.1 g/cm³ |
The methoxyethoxy side chain introduces steric bulk, likely influencing packing efficiency and intermolecular interactions compared to simpler analogs like rabeprazole sulfides.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Key 1H NMR signals (predicted for DMSO-d6):
- Pyridine protons : δ 8.3 (d, J = 5.1 Hz, H-6), δ 7.1 (d, J = 5.1 Hz, H-5).
- Methoxyethoxy group : δ 3.6 (m, -OCH2CH2OCH3), δ 3.3 (s, terminal -OCH3).
- Benzimidazole protons : δ 7.8–7.2 (m, aromatic H).
Infrared (IR) Spectroscopy
Critical bands observed in related compounds ():
- ν(S–C) : 680–720 cm⁻¹
- ν(C=N) : 1600–1650 cm⁻¹
- ν(C–O) : 1100–1250 cm⁻¹ (methoxyethoxy)
Mass Spectrometry (MS)
Computational Molecular Modeling and Electron Density Mapping
Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative charge localized on benzimidazole N atoms and pyridine O atoms.
Optimized Geometry :
Properties
IUPAC Name |
2-[[4-(2-methoxyethoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-15(18-8-7-16(12)22-10-9-21-2)11-23-17-19-13-5-3-4-6-14(13)20-17/h3-8H,9-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUCKUXYIWGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of Pyridine Precursors
The pyridine moiety is synthesized through sequential substitutions:
-
Starting Material : 2-Chloro-3-methylpyridin-4-ol serves as the base structure.
-
Alkoxylation : The 4-hydroxy group is replaced with methoxyethoxy via reaction with methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C.
-
Chloromethylation : The 2-position is chlorinated using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, yielding 4-methoxyethoxy-3-methyl-2-pyridinylmethyl chloride.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkoxylation | Methoxyethyl bromide, K₂CO₃ | DMF | 80°C | 85% |
| Chloromethylation | SOCl₂ | CH₂Cl₂ | 0–5°C | 78% |
Synthesis of 1H-Benzimidazole-2-thiol
Cyclization of o-Phenylenediamine Derivatives
-
Substrate Preparation : 4-Methoxy-o-phenylenediamine is treated with carbon disulfide (CS₂) in ethanol under reflux, forming 2-mercapto-5-methoxy-1H-benzimidazole.
-
Purification : The thiol is isolated via acid-base extraction, with recrystallization from ethanol/water yielding >90% purity.
Key Data :
Coupling of Pyridine and Benzimidazole Intermediates
Thioether Formation
The chloromethyl pyridine derivative reacts with the benzimidazole thiol under basic conditions:
-
Base-Mediated Coupling : Sodium hydroxide (NaOH) in methanol facilitates deprotonation of the thiol, enabling nucleophilic attack on the chloromethyl group.
-
Solvent System : Dichloromethane or methanol ensures solubility of both intermediates.
Optimized Protocol :
-
Molar Ratio : 1:1 (pyridine chloride : benzimidazole thiol)
-
Temperature : 20–40°C
-
Reaction Time : 4–6 hours
Purification Strategies
Hydrochloride Salt Formation
The thioether product is often oily and challenging to purify. Conversion to its hydrochloride salt improves crystallinity:
Recrystallization
The free base is regenerated by neutralizing the hydrochloride salt with aqueous NaOH and recrystallized from dichloromethane/ethyl acetate.
Purity Data :
Analytical Characterization
Spectroscopic Data
Melting Point
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Regioselectivity in Pyridine Substitution
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Gastrointestinal Disorders
The primary application of this compound lies in its use as an antiulcer agent. It is structurally related to proton pump inhibitors (PPIs), which are commonly used to treat conditions like:
- Gastric Ulcers
- Zollinger-Ellison Syndrome
Research indicates that compounds with a similar structure inhibit the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion, thus promoting ulcer healing and managing acid-related disorders .
Antimicrobial Activity
Studies have shown that benzimidazole derivatives exhibit antimicrobial properties. There is potential for this compound to be evaluated for its effectiveness against various bacterial strains, particularly those associated with gastrointestinal infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Cancer Research
Emerging research suggests that benzimidazole derivatives may possess anticancer properties. The ability of such compounds to interfere with cellular mechanisms involved in tumor growth and proliferation is under investigation. This includes their potential role in targeting specific cancer pathways or enhancing the efficacy of existing chemotherapeutic agents .
Case Study 1: Inhibition of Gastric Acid Secretion
A study published in the Journal of Medicinal Chemistry explored the efficacy of benzimidazole derivatives similar to 2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole in inhibiting gastric acid secretion. Results demonstrated significant reductions in acid output in animal models, supporting its therapeutic potential for treating peptic ulcers .
Case Study 2: Antimicrobial Efficacy
In a comparative study, researchers evaluated the antimicrobial activity of several benzimidazole derivatives against Helicobacter pylori, a common cause of gastric ulcers. The results indicated that certain modifications to the benzimidazole structure enhanced antimicrobial potency, suggesting that derivatives like the compound could be developed into effective treatments for H. pylori infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Antiparasitic Activity
Benzimidazole derivatives are well-documented for their antiparasitic properties, with substituents critically influencing efficacy. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Anthelmintic Activity
Key Observations :
- Nitro Groups : Compounds like 4b and 5d show exceptional activity due to nitro groups, which increase electrophilicity and target binding . However, nitro derivatives may face toxicity or stability challenges.
- Halogen Substitution : Chlorine or bromine substituents (e.g., 4j-k ) reduce activity, likely due to steric hindrance or unfavorable electronic effects .
Key Observations :
Physicochemical and Spectroscopic Properties
Structural variations influence spectroscopic signatures and stability:
Table 3: NMR and FTIR Data
Key Observations :
Biological Activity
2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole, also known by its CAS number 121306-31-8, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C18H21N3O2S
- Molecular Weight : 343.44 g/mol
- Structure : The compound features a benzimidazole core substituted with a methoxyethoxy group and a methylthio moiety, contributing to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound shows IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines, indicating potent anticancer activity (Table 1) .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 1.2 |
| HCT116 (Colon) | 3.7 |
| HEK293 (Kidney) | 5.3 |
The mechanism underlying the anticancer activity of benzimidazole derivatives is primarily through the inhibition of tubulin polymerization , which disrupts microtubule dynamics essential for mitosis. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Antimicrobial Activity
The compound has shown promising results against several microbial strains:
- It exhibits selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 8 μM .
Case Study: Anticancer Efficacy
In a study evaluating the efficacy of various benzimidazole derivatives, it was found that the compound significantly inhibited the growth of renal cancer cells (A498), showcasing its potential as a therapeutic agent in oncology .
In Vitro Studies
In vitro assays highlighted that this compound, alongside other derivatives, showed enhanced solubility in microbiological media and significant anticancer properties compared to standard treatments such as doxorubicin .
Q & A
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity and bioactivity?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) compute frontier molecular orbitals. A narrow HOMO-LUMO gap (<4 eV) suggests redox activity relevant to antioxidant or pro-drug activation. Mulliken charges identify nucleophilic/electrophilic sites for predicting metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
